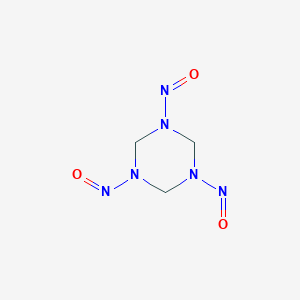

Hexahydro-1,3,5-trinitroso-1,3,5-triazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trinitroso-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWOSHMLDRSIDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N(CN(CN1N=O)N=O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10161171 | |

| Record name | Trinitrosotrimethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13980-04-6 | |

| Record name | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trinitrosotrimethylenetriamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013980046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trinitrosotrimethylenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10161171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexahydro-1,3,5-trinitroso-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRINITROSOTRIMETHYLENETRIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MK86FR3SN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for Hexahydro 1,3,5 Trinitroso 1,3,5 Triazine

Precursor Selection and Reaction Pathways

Hexahydro-1,3,5-trinitroso-1,3,5-triazine is structurally a derivative of the hexahydro-1,3,5-triazine ring system. In environmental and biological contexts, it is formed through the successive reduction of the nitro groups of RDX. nih.gov Under anaerobic conditions, microorganisms can transform RDX into mono-, di-, and subsequently trinitroso derivatives. nih.govdtic.mil

However, as a preparative chemical synthesis route, the direct nitrosation of a pre-formed, simple hexahydro-1,3,5-triazine ring is not a widely documented or optimized method. The scientific literature focuses almost exclusively on the synthesis from Hexamethylenetetramine, as it provides a more direct and efficient pathway.

The most established and improved method for the synthesis of this compound involves the nitrosation of Hexamethylenetetramine (HMTA). researchgate.net Early procedures for this conversion were often unoptimized and resulted in low yields, typically less than 5%, due to competitive degradation of the starting material under harsh acidic conditions. researchgate.net

Reaction Kinetics and Thermodynamic Considerations in Synthesis

Detailed studies on the reaction kinetics, such as the determination of rate laws and activation energies, for the synthesis of this compound are not extensively reported in the available scientific literature. Similarly, specific thermodynamic data for the formation reaction, including enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), have not been widely published.

While thermodynamic properties for the physical transition of the final product have been investigated, such as the enthalpy of sublimation (108.1 ± 1.6 kJ mol⁻¹), this does not describe the thermodynamics of the synthetic reaction itself. researchgate.net The kinetics of nitrosation for other amine compounds are known to be highly dependent on factors such as pH, temperature, and the concentration of the nitrosating species, suggesting a complex kinetic profile for the nitrosation of Hexamethylenetetramine. researchgate.netnih.gov

Optimization of Reaction Parameters

The successful synthesis of this compound with appreciable yield and purity hinges on the careful control and optimization of several key reaction parameters.

The pH of the reaction medium is a critical parameter in the nitrosation of Hexamethylenetetramine. researchgate.net The process requires acidic conditions to generate the active nitrosating agent, nitrous acid (HNO₂), from a salt like sodium nitrite (B80452). However, excessively low pH can lead to the degradation of the HMTA precursor, significantly reducing the yield. researchgate.net

Research into optimizing this process has involved screening various acids to identify an optimal pH range that balances the formation of the nitrosating agent with the stability of the starting material. researchgate.net The use of a buffered system or a carefully selected acid, such as citric acid, has been shown to provide a more controlled reaction environment, leading to rapid conversion and reproducible yields. The table below summarizes findings from an acid screening study, demonstrating the impact of different acidic conditions on the isolated yield of the product. researchgate.net

| Acid Used | pKa (first) | Stoichiometric Ratio (Acid:HMTA) | Isolated Yield (%) | Observations |

|---|---|---|---|---|

| Sulfuric Acid | -3.0 | 2.5 | <5% | Significant degradation and low yield. |

| Phosphoric Acid | 2.15 | 5.0 | 15% | Moderate yield with some foaming. |

| Acetic Acid | 4.75 | 5.0 | 20% | Improved yield, better control. |

| Citric Acid | 3.13 | 5.0 | 27% | Rapid conversion, controllable foaming, simple isolation. |

| Formic Acid | 3.75 | 5.0 | 0% | No product formation observed. |

A significant challenge in the synthesis of this compound is the considerable off-gassing and foaming that occurs during the addition of the nitrosating agent to the acidic mixture. researchgate.net This phenomenon can lead to poor reaction control and presents challenges for scaling up the process.

To mitigate these issues, reactor geometry and agitation are key considerations. The use of a reactor with a high headspace-to-volume ratio can help accommodate the foam generated. researchgate.net Furthermore, efficient overhead stirring, as opposed to magnetic stirring, is crucial for maintaining a homogenous mixture and breaking up the foam, ensuring consistent reaction conditions throughout the vessel. researchgate.net These modifications to the reactor setup are essential for enabling the safe and reproducible production of multi-gram quantities of the compound. researchgate.net

Advanced Purification and Isolation Techniques for this compound

The effective isolation and purification of this compound (TNX) are critical for obtaining a product with high purity, which is essential for accurate analytical characterization and further research. Methodologies have evolved to yield analytically pure TNX, primarily through optimized reaction workup and chromatographic analysis.

Recent advancements in synthetic processes have enabled the straightforward isolation of high-purity TNX directly from the reaction mixture. An improved process utilizing citric acid allows for the isolation of TNX via direct filtration. sciencemadness.org The solid product is then washed with water to effectively remove any entrapped citric acid, resulting in TNX of high purity without the need for more complex purification techniques like recrystallization or chromatography. sciencemadness.org The purity of the isolated TNX from this method has been confirmed by ¹H NMR, ¹³C NMR, and DSC to be analytically pure. sciencemadness.org

While direct isolation from an optimized synthesis is highly effective, traditional and advanced purification techniques such as recrystallization and chromatography remain relevant for the purification of TNX, especially in contexts where it is a byproduct or when the highest possible purity is required.

Recrystallization

Recrystallization is a standard technique for purifying solid compounds. For the related compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), recrystallization from acetonitrile has been shown to be an effective purification method. pitt.edupitt.edu Although specific studies detailing the optimization of recrystallization solvents for TNX are not prevalent in the reviewed literature, the principles of solvent selection based on temperature-dependent solubility would apply.

Chromatographic Methods

Chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful tool for both the analysis and purification of TNX. Various HPLC methods have been developed for the detection and separation of TNX from related compounds such as RDX and its other nitroso derivatives, hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX). pitt.edunih.govasm.org

Preparative thin-layer chromatography (TLC) has also been utilized for the isolation of related nitroso compounds from a mixture containing TNX, followed by further purification using HPLC. asm.org

Below are tables detailing various analytical HPLC methods that have been successfully employed for the separation and analysis of TNX. While these are analytical methods, the parameters can inform the development of preparative chromatographic purification protocols.

| Parameter | Condition |

|---|---|

| Instrument | HPLC with variable wavelength photodiode array detector |

| Column | Supelcosil LC-CN (25 cm x 4.6 mm, 5-µm) |

| Mobile Phase | 50% water and 50% methanol (B129727) |

| Flow Rate | 1 ml/min |

| Detection | 254 nm |

| Reference | nih.gov |

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS) |

| Column | Reversed-phase Jupiter C-18 (150 x 2 mm, 3 µm) |

| Mobile Phase | 50/50 methanol and water with 0.1% formic acid (isocratic) |

| Flow Rate | 0.2 mL/min |

| Detection | Mass Spectrometry (ESI negative ionization) |

| Reference | pitt.edu |

| Parameter | Condition |

|---|---|

| Instrument | Waters model 6000A liquid chromatograph |

| Column | µBondapak C-18 |

| Mobile Phase | 20% methanol in water |

| Flow Rate | 2.5 to 3.0 ml/min |

| Detection | UV at 230 nm |

| Reference | asm.org |

Advanced Structural Characterization and Conformational Analysis of Hexahydro 1,3,5 Trinitroso 1,3,5 Triazine

Molecular Architecture and Bonding Features

The foundational structure of the molecule consists of a saturated six-membered heterocycle with three nitroso groups attached to the nitrogen atoms. This arrangement leads to specific conformational and electronic characteristics.

Three nitroso (-N=O) groups are covalently bonded to the nitrogen atoms of the triazine ring. Crystallographic analysis reveals a specific and fixed orientation for these substituents. All three nitroso groups are located on the same side of the triazine ring and are arranged in a pseudo-equatorial fashion. researchgate.net This spatial arrangement is significant, as it renders the chemical environments for the methylene (B1212753) protons (-CH2-) and the ring carbons distinct from one another. researchgate.net

Crystallographic Studies

Single-crystal X-ray diffraction has been the definitive technique for elucidating the precise solid-state structure of hexahydro-1,3,5-trinitroso-1,3,5-triazine, providing detailed insights into its molecular dimensions and packing in the crystalline lattice.

Analysis of single crystals has determined that this compound crystallizes in a centrosymmetric monoclinic system with the space group P2₁/c. researchgate.net The unit cell contains four molecules. researchgate.net The data obtained from this analysis confirms the chair conformation of the triazine ring and the pseudo-equatorial orientation of the three nitroso groups. researchgate.net The calculated density from the crystallographic data is 1.588 g/cm³. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₆N₆O₃ |

| Formula Weight | 174.12 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.588 g/cm³ |

The arrangement of molecules in the crystal lattice is predominantly governed by electrostatic interactions stemming from the polar nitroso groups. researchgate.net The packing reveals the presence of short intermolecular contacts that stabilize the crystal structure. Specifically, there are notable interactions between the nitroso groups of adjacent molecules. Short contacts have been identified between a nitrogen atom of one nitroso group and an oxygen atom of a neighboring nitroso group, with interaction distances measured at 3.038 Å and 3.045 Å. researchgate.net These interactions are not random; one of the longer contacts forms an infinite chain of molecules aligned along the crystallographic twofold axis of symmetry, highlighting a structured and ordered packing arrangement. researchgate.net

Spectroscopic Techniques for Structural Elucidation

In addition to crystallographic methods, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are crucial for confirming the molecular structure, especially in solution.

¹H and ¹³C NMR spectroscopy have been used to characterize the molecule. researchgate.net A key finding from NMR studies corroborates the structural information from X-ray diffraction. The fixed, pseudo-equatorial orientation of the nitroso groups creates a rigid conformation. This rigidity makes the chemical environment of each proton and each carbon atom on the triazine ring unique. researchgate.net Consequently, the ¹H NMR spectrum displays a distinct signal for each of the six protons, and the ¹³C NMR spectrum shows a unique peak for each of the three carbon atoms, confirming the asymmetric nature of the substitution pattern in the molecule's stable conformation. researchgate.net Solid-state NMR has also been employed to investigate the premelt phase of the compound. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra provide key information about the chemical environment of the hydrogen and carbon atoms within the triazine ring.

Recent studies have successfully synthesized and characterized TNX, confirming its structure using NMR spectroscopy. researchgate.net The ¹H and ¹³C NMR spectra of TNX were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net The fixed orientation of the nitroso groups on the triazine ring leads to distinct chemical environments for the protons and carbons, resulting in unique peaks for each. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of TNX in DMSO-d6 displays distinct signals for the methylene protons of the hexahydrotriazine ring. Due to the conformational rigidity imposed by the nitroso groups, the axial and equatorial protons are expected to be chemically non-equivalent, leading to complex splitting patterns. Analysis of the published spectrum indicates signals corresponding to these ring protons. researchgate.net

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum in DMSO-d6 reveals the chemical shifts of the carbon atoms in the triazine ring. The unique electronic environment of each carbon atom, influenced by the adjacent nitroso-substituted nitrogen atoms, results in a distinct resonance. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H | ~5.0 - 6.5 (complex multiplets) |

| ¹³C | ~60 - 70 |

Note on Data Interpretation

The chemical shift values are estimated from the spectral figures presented in the cited literature. researchgate.net The ¹H NMR spectrum shows a complex series of multiplets, and the ¹³C NMR spectrum shows a signal in the aliphatic region, consistent with the methylene carbons of the triazine ring.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups and vibrational modes of a molecule.

Raman Spectroscopy: Detailed Raman spectroscopy data for this compound is not extensively covered in the available research. However, Raman spectroscopy of the related compound, Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), has been studied, and it is a powerful technique for analyzing the vibrational modes of the triazine ring and its substituents. pitt.edunih.gov Further research is needed to fully characterize the Raman spectrum of TNX.

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| N-NO Stretch | Not specified |

| CH₂ Vibrations | Not specified |

| Ring Vibrations | Not specified |

Note on Data Availability

Detailed and assigned vibrational spectroscopy data for this compound is limited in the public domain. The presence of N-NO functional groups is a key feature, but a complete vibrational analysis is not available in the cited sources.

Mass Spectrometry (High-Resolution and Gas Chromatography-Mass Spectrometry)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): The molecular formula of this compound is C₃H₆N₆O₃, with a calculated molecular weight of approximately 174.12 g/mol . nist.gov High-resolution mass spectrometry can confirm this exact mass. However, different mass-to-charge ratios (m/z) have been reported, likely due to the formation of adducts during analysis. For instance, one study identified TNX with a mass-to-charge ratio of 219 m/z, which may correspond to an adduct rather than the molecular ion. pitt.edu

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis using electron ionization (EI) provides insights into the fragmentation patterns of the molecule. The mass spectrum of TNX shows a molecular ion peak corresponding to its molecular weight.

The fragmentation of this compound under electron ionization is expected to involve the cleavage of the N-N and C-N bonds of the triazine ring, as well as the loss of the nitroso groups. This fragmentation pattern provides a characteristic fingerprint for the identification of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₃H₆N₆O₃ |

| Molecular Weight | 174.1181 u nist.gov |

| Reported m/z (Adduct) | 219 pitt.edu |

Note on m/z Values

The discrepancy in reported m/z values highlights the importance of considering the ionization method and potential adduct formation during mass spectrometric analysis. The value of 219 m/z is significantly higher than the calculated molecular weight and likely represents an ion formed with another species in the mass spectrometer. pitt.edu

Chemical Reactivity and Mechanistic Pathways of Hexahydro 1,3,5 Trinitroso 1,3,5 Triazine

Thermal Decomposition Mechanisms

The thermal behavior of Hexahydro-1,3,5-trinitroso-1,3,5-triazine is a critical aspect of its stability as an energetic material. Upon initiation by heat or shock, the compound is known to undergo rapid decomposition. evitachem.com The process is generally understood to begin with the breaking of bonds within the triazine ring, which leads to the formation of free radicals and other reactive intermediates, culminating in the production of gaseous products. evitachem.com However, specific, detailed studies outlining the complete mechanistic pathways and fragmentation dynamics remain limited.

Unimolecular Dissociation Pathways

The initial step in the thermal decomposition of many energetic materials is the unimolecular dissociation of the molecule, often involving the cleavage of the weakest bond. For nitramines like RDX, this is typically the N-NO2 bond. In the case of TNX, the analogous N-NO bond is a likely point of initial fission. While detailed studies specifically mapping the unimolecular dissociation pathways of TNX are not extensively documented, the decomposition is understood to proceed through the formation of various reactive intermediates following initial bond scission.

Energy Release and Molecular Fragmentation Dynamics

Photochemical Transformation Studies

This compound is known to be a significant photoproduct formed during the ultraviolet irradiation of RDX. pitt.edu This indicates that the compound can be both formed and likely degraded by photochemical processes.

Direct Photolysis Processes and Quantum Yield Determination

Studies on the photochemistry of RDX have been conducted in detail, revealing a rapid photodegradation in solution with a quantum yield (φ) of approximately 0.35 when measured by high-performance liquid chromatography (HPLC). pitt.edunih.gov During this process, TNX is formed as a major initial photoproduct. pitt.edu However, dedicated studies focusing on the direct photolysis of isolated TNX to determine its specific quantum yield and degradation rate are not widely reported in the scientific literature. The determination of a quantum yield would be essential for quantifying its photochemical stability.

Photo-Induced Byproduct Formation

The photolysis of RDX in solution leads to several key byproducts, which have been identified using techniques like high-performance liquid chromatography–high-resolution mass spectrometry (HPLC-HRMS). The primary condensed-phase initial photoproducts include the sequential nitroso-derivatives of RDX.

| Compound Name | Abbreviation | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine | MNX | 251 |

| Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | DNX | 235 |

| This compound | TNX | 219 |

Data sourced from studies on RDX photochemistry. pitt.edu

While TNX is a confirmed byproduct of RDX photolysis, the subsequent byproducts resulting from the direct photo-induced transformation of TNX itself are not specifically detailed in the available research.

Hydrolytic Degradation Mechanisms

The degradation of cyclic nitramines and their derivatives in aqueous environments is crucial for understanding their environmental fate. While the hydrolysis of RDX, particularly under alkaline conditions, has been investigated through computational studies, similar research focused specifically on TNX is scarce. nih.gov The proposed mechanism for RDX hydrolysis involves an initial deprotonation by a hydroxide (B78521) ion, leading to the elimination of a nitrite (B80452) group and the formation of a denitrated intermediate. nih.gov This intermediate undergoes further nucleophilic attack, resulting in ring opening and the formation of products such as 4-nitro-2,4-diazabutanal, formaldehyde (B43269), and nitrous oxide. nih.gov

It is plausible that TNX could undergo a similar hydrolytic process, potentially involving the cleavage of the N-nitroso groups and subsequent ring fragmentation. However, without specific experimental or computational studies on TNX, the precise mechanism, reaction kinetics, and degradation products remain unconfirmed. In the context of biodegradation, it has been proposed that nitroso compounds like TNX undergo transformation to unstable hydroxylamino derivatives, which subsequently cleave to yield products like formaldehyde and methanol (B129727). nih.gov

pH-Dependent Hydrolysis Kinetics

The study of the pH-dependent hydrolysis kinetics of this compound is crucial for understanding its environmental persistence. While specific kinetic data for the trinitroso compound is not extensively documented in publicly available literature, the behavior of its precursor, Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX), offers significant insights. The synthesis of this compound is itself sensitive to pH, indicating that pH is a critical factor in the stability of the triazine ring. researchgate.net

For RDX, alkaline hydrolysis proceeds more rapidly at higher pH values. researchgate.netenviro.wiki For instance, the degradation of RDX is significantly faster at a pH of 12.5 compared to 10.5. researchgate.net It is established that the hydrolysis of RDX is initiated by the denitration of the nitroamine structure, which leads to the instability of the ring and subsequent cleavage. enviro.wiki This process is pH-dependent, with increased rates of transformation observed as the pH becomes more alkaline. nih.gov Given the structural similarities, it is plausible that this compound also undergoes more rapid hydrolysis under alkaline conditions.

Below is a table summarizing the effect of pH on the degradation of the related compound RDX.

| pH | Temperature (°C) | Half-life (hours) | Reference Compound |

| 10.34 | 50 | 7,788 | HMX |

| 11.32 | 50 | 700 | HMX |

| 12.36 | 50 | 641 | HMX |

| 10 | 25 | 87 | CL-20 |

| 11 | 25 | 14 | CL-20 |

| 11.5 | 25 | 4.7 | CL-20 |

| 12 | 25 | 0.8 | CL-20 |

This table displays data for related nitramine compounds to illustrate the general trend of pH-dependent hydrolysis.

Identification of Abiotic Hydrolytic Products

The abiotic hydrolysis of this compound leads to the breakdown of the triazine ring into smaller, more stable molecules. While this compound is an intermediate in the degradation of RDX, its own hydrolytic products are less commonly detailed. nih.gov The degradation of RDX under alkaline conditions is known to produce nitrite and formate. enviro.wiki Computational studies on the alkaline hydrolysis of RDX suggest that the initial deprotonation leads to the elimination of nitrite and the formation of a denitrated intermediate, which then undergoes ring opening. nih.gov The end products of this process for RDX include formaldehyde and nitrous oxide. nih.gov

In the biotic degradation of this compound by Clostridium bifermentans, the identified products are methanol and formaldehyde, which suggests a plausible pathway for abiotic degradation as well. nih.gov

The following table lists the identified abiotic hydrolytic products from the degradation of the parent compound RDX.

| Product | Formula |

| Nitrite | NO₂⁻ |

| Formate | HCOO⁻ |

| Formaldehyde | CH₂O |

| Nitrous Oxide | N₂O |

| Ammonium | NH₄⁺ |

Redox Chemistry

The redox chemistry of this compound is characterized by the reactivity of its nitroso groups, which can undergo both oxidation and reduction.

Oxidation Reactions and Product Characterization

Detailed studies on the specific oxidation reactions of this compound and the characterization of its oxidation products are not extensively available in the reviewed literature. The focus of much of the existing research has been on the reduction pathways of its precursor, RDX.

Reduction Pathways of Nitroso Groups

This compound is itself a product of the sequential reduction of the nitro groups of RDX. nih.gov This process occurs under anaerobic conditions, where each nitro group is reduced to a nitroso group. asm.orgdtic.mildtic.mil

The reduction pathway is as follows: RDX → Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) → Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) → this compound (TNX) nih.gov

Further reduction of the nitroso groups in this compound is proposed to proceed through the formation of hydroxylamino derivatives. nih.gov These intermediates are unstable and subsequently undergo ring cleavage, leading to the formation of smaller molecules. nih.gov

The table below outlines the sequential reduction products leading to and from this compound.

| Compound | Abbreviation |

| Hexahydro-1,3,5-trinitro-1,3,5-triazine | RDX |

| Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine | MNX |

| Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine | DNX |

| This compound | TNX |

| Hydroxylamino derivatives | HOHN-RDX |

| Formaldehyde | CH₂O |

| Methanol | CH₃OH |

| Hydrazine | N₂H₄ |

| Dimethyl hydrazine | (CH₃)₂N₂H₂ |

This reduction pathway is a key aspect of the natural attenuation and bioremediation of RDX-contaminated sites. nih.gov

Environmental Transformation and Environmental Fate of Hexahydro 1,3,5 Trinitroso 1,3,5 Triazine

Biotic Degradation Pathways

The biodegradation of TNX is predominantly a result of microbial activity, particularly under anaerobic conditions where it is formed from the sequential reduction of the nitro groups of RDX.

Hexahydro-1,3,5-trinitroso-1,3,5-triazine is a recognized metabolite in the anaerobic biodegradation of RDX. nih.gov This transformation proceeds through a stepwise reduction of the nitro functional groups to nitroso groups. The process is initiated by the formation of hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX), followed by hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), and culminating in the formation of TNX. researchgate.netasm.orgresearchgate.net This sequential reduction pathway has been observed in various anaerobic environments, including those inoculated with municipal anaerobic sludge. asm.orgnih.gov

A variety of anaerobic microorganisms have been implicated in this transformation. For instance, bacteria enriched from RDX-contaminated aquifer sediments have demonstrated the capacity to carry out this sequential reduction. nih.gov Studies with Clostridium bifermentans have also shown the transformation of RDX to its nitroso derivatives, including TNX. researchgate.net The formation of these nitroso derivatives is a key indicator of anaerobic RDX metabolism. researchgate.net

The table below summarizes the sequential reduction products of RDX leading to the formation of TNX under anaerobic conditions.

| Parent Compound | Sequential Reduction Products |

| RDX | MNX -> DNX -> TNX |

The microbial transformation of RDX to TNX and its subsequent degradation are mediated by specific enzymatic systems. Nitrate reductases are one class of enzymes implicated in the initial reduction of the nitro groups of RDX. acs.orgdtic.mil For example, a nitrate reductase from Aspergillus niger has been shown to catalyze the biotransformation of RDX, leading to the formation of MNX. acs.orgdtic.mil Another key enzyme is the cytochrome P450 XplA, found in Rhodococcus rhodochrous, which can degrade RDX and its nitroso derivatives. nih.govyork.ac.uk

Microbial consortia, such as those found in anaerobic sludge, play a crucial role in the complete degradation process. asm.orgnih.gov These consortia consist of diverse populations of microorganisms that work synergistically to break down complex compounds. patsnap.comnih.gov Within these consortia, different species may be responsible for different steps in the degradation pathway, from the initial reduction of RDX to the eventual mineralization of the ring cleavage products. Shewanella halifaxensis HAW-EB4, for instance, utilizes periplasmic proteins, including c-type cytochromes, to transform RDX into its nitroso derivatives and ring cleavage products. nih.gov

Following the formation of TNX, the triazine ring can undergo cleavage, leading to the formation of smaller, simpler molecules. This is a critical step towards the complete detoxification and mineralization of the compound. The degradation of RDX and its nitroso derivatives can yield a variety of ring cleavage products, including formaldehyde (B43269) (HCHO) and methanol (B129727) (CH3OH). nih.govnih.gov

Further breakdown of these initial cleavage products can lead to mineralization, the complete conversion of the organic compound to inorganic substances such as carbon dioxide (CO2) and nitrous oxide (N2O). nih.govnih.gov For example, studies with Klebsiella pneumoniae strain SCZ-1, isolated from anaerobic sludge, have demonstrated the degradation of RDX to formaldehyde, methanol, carbon dioxide, and nitrous oxide through the intermediary formation of methylenedinitramine. nih.gov The cytochrome P450 XplA has also been shown to degrade MNX to produce nitrite (B80452), nitrate, nitrous oxide, and formaldehyde. nih.govyork.ac.uk

The table below lists some of the identified ring cleavage and mineralization products from the degradation of RDX and its nitroso derivatives.

| Intermediate Products | Ring Cleavage Products | Mineralization Products |

| MNX, DNX, TNX | Formaldehyde, Methanol, Methylenedinitramine | Carbon Dioxide, Nitrous Oxide |

Research indicates that the rate of microbial transformation slows with the successive replacement of nitro groups with nitroso groups. Studies involving the cytochrome P450 XplA have shown that the degradation rates follow the order RDX > MNX > DNX. nih.govyork.ac.uk This suggests that the initial denitration steps are more rapid than the degradation of the nitroso derivatives.

Furthermore, TNX has been described as being more recalcitrant compared to RDX. nih.gov In one study, the rate of disappearance of TNX was at least 10 times lower than that of RDX when treated with municipal anaerobic sludge. nih.gov This slower degradation rate of TNX can lead to its transient accumulation in anaerobic environments where RDX is being degraded. Interestingly, the degradation of TNX by the enzyme XplA was observed only under anaerobic conditions and in the presence of RDX and/or MNX. nih.govyork.ac.uk

The following table provides a qualitative comparison of the transformation rates.

| Compound | Relative Transformation Rate |

| RDX | Fastest |

| MNX | Slower than RDX |

| DNX | Slower than MNX |

| TNX | Slowest/Recalcitrant |

Abiotic Environmental Transformation Processes

In addition to microbial activity, abiotic processes involving naturally occurring minerals can also contribute to the transformation of TNX in the environment.

Green rusts, which are mixed-valent iron hydroxides found in anoxic subsurface environments, can act as potent geochemical reductants. Studies have shown that green rusts can rapidly transform RDX. nih.govacs.orgresearchgate.net During this abiotic transformation, the transient appearance of MNX, DNX, and TNX has been observed, indicating that the reduction of the nitro groups is a key reaction pathway. nih.govacs.orgresearchgate.net

The reaction with green rusts ultimately leads to the formation of end products such as formaldehyde, nitrous oxide, and ammonium. nih.govacs.org This abiotic pathway can contribute to the natural attenuation of RDX and its nitroso-derivatives in iron-rich environments. The kinetics of RDX transformation by green rusts are rapid, with a half-life of less than an hour in some conditions. nih.govacs.org

Influence of Water Chemistry (e.g., Anions, Salinity, pH)

The environmental transformation of Hexahydro-1,3,5-trinitro-1,3,5-triazine is significantly influenced by the surrounding water chemistry. Key factors such as the presence of specific anions and the pH of the water can alter the rate and pathway of its formation from precursor compounds like Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX).

The transformation of RDX, which leads to the formation of this compound, is sensitive to the presence of various anions in groundwater. nih.gov Research on RDX transformation in the presence of green rusts has shown that different anions can either inhibit or slow down the reaction kinetics. nih.gov For instance, phosphate anions have been found to completely inhibit the reduction of RDX, thereby preventing the formation of its nitroso derivatives. nih.gov Carbonate and sulfate anions also result in slower transformation kinetics when compared to bromide and chloride. nih.gov

The pH of the aqueous environment is another critical factor. The biotransformation of RDX, which can lead to this compound, has been found to be most effective at a neutral pH of 7.0 under anaerobic conditions. acs.org In abiotic degradation processes, such as reduction by granular zero-valent iron, a low influent pH of 4.0 has been shown to achieve a 99% removal of the parent compound RDX. nih.gov The optimization of pH is also a key factor in the chemical synthesis of this compound. researchgate.net

Information regarding the specific influence of salinity on the environmental transformation of this compound is not detailed in the available research.

Table 1: Influence of Anions on the Abiotic Transformation of the Precursor Compound RDX

| Anion | Observed Effect on Transformation Rate | Reference |

|---|---|---|

| Phosphate | Complete inhibition of reduction | nih.gov |

| Carbonate | Slower kinetics compared to bromide/chloride | nih.gov |

| Sulfate | Slower kinetics compared to bromide/chloride | nih.gov |

| Bromide | Rapid transformation (baseline) | nih.gov |

| Chloride | Rapid transformation (baseline) | nih.gov |

Table 2: Effect of pH on Transformation Processes Leading to this compound Formation

| Process | Optimal pH | Context | Reference |

|---|---|---|---|

| Biotransformation of RDX by Aspergillus niger | 7.0 | Enzymatic reduction under anaerobic conditions | acs.org |

| Abiotic reduction of RDX by zero-valent iron | 4.0 ± 0.1 | Achieved 99% removal of RDX in column tests | nih.gov |

Environmental Persistence and Attenuation Indicators

This compound (TNX) is primarily understood as a transient intermediate product in the anaerobic biodegradation pathway of RDX. nih.govevitachem.com Its environmental persistence is therefore limited, as it is part of a sequential reduction process that ultimately leads to the fragmentation of the triazine ring. nih.govdtic.mil The general scheme for the biodegradation of RDX proceeds through the successive reduction of its nitro groups to form nitroso derivatives. nih.govdtic.mil

The detection of this compound in soil or groundwater serves as a key indicator that natural attenuation of RDX is occurring under anaerobic conditions. nih.govepa.gov The presence of its precursors, Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) and Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX), are also primary indicators of this degradation pathway. nih.govepa.govmdpi.com

Following the formation of the trinitroso derivative, the triazine ring becomes destabilized and fragments. nih.gov The subsequent appearance of non-cyclic degradation products is a strong indicator that attenuation is proceeding to mineralization. These products can include formaldehyde, methanol, nitrous oxide, and ammonium. nih.govacs.orgnih.gov Furthermore, advanced techniques such as Compound-Specific Isotope Analysis (CSIA) can be used as an attenuation indicator. A significant fractionation of nitrogen isotopes in the parent compound, RDX, provides robust evidence of in-situ degradation. nih.gov

Table 3: Environmental Persistence and Attenuation Indicators for this compound

| Indicator Type | Compound/Method | Role in Attenuation Pathway | Reference |

|---|---|---|---|

| Intermediate Product | Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine (MNX) | First nitroso-reduction product of RDX | nih.govepa.govmdpi.com |

| Intermediate Product | Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine (DNX) | Second nitroso-reduction product of RDX | nih.govepa.govmdpi.com |

| Intermediate Product | This compound (TNX) | Final nitroso-reduction product before ring cleavage | nih.govepa.gov |

| Ring Cleavage Product | Formaldehyde | Indicates breakdown of the triazine ring structure | nih.govacs.orgnih.gov |

| Ring Cleavage Product | Nitrous Oxide | A major nitrogen-containing end product | nih.govacs.orgnih.gov |

| Ring Cleavage Product | Ammonium | A nitrogen-containing end product | nih.govacs.org |

| Isotopic Analysis | Compound-Specific Isotope Analysis (CSIA) | Nitrogen isotope fractionation in RDX indicates degradation | nih.gov |

Based on the information available, it is not possible to generate a detailed article on the computational and theoretical chemistry of This compound that adheres to the specific outline provided.

Extensive searches for computational studies, such as Density Functional Theory (DFT) applications, ab initio molecular orbital theory, and molecular dynamics simulations, have yielded insufficient specific data for this compound. The available research predominantly focuses on the related compound, Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX).

This compound is most often mentioned as a biodegradation or decomposition product of RDX nih.govnih.govdtic.mildtic.mil. While there are numerous computational studies on RDX, providing detailed information on its electronic structure, reactivity, and decomposition dynamics osti.govresearchgate.netcaltech.eduresearchgate.netsemanticscholar.org, this information cannot be substituted for the trinitroso analogue without violating the directive to focus solely on the specified compound.

Therefore, the requested article with its detailed subsections on quantum chemical calculations, molecular dynamics simulations, and reaction pathway elucidation for this compound cannot be constructed with scientific accuracy from the currently available public research.

Computational Chemistry and Theoretical Investigations of Hexahydro 1,3,5 Trinitroso 1,3,5 Triazine

Prediction of Spectroscopic Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific theoretical studies focused on the prediction of the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of Hexahydro-1,3,5-trinitroso-1,3,5-triazine. While computational methods are widely applied to predict the spectroscopic characteristics of various molecules, dedicated research on this particular compound appears to be limited or not publicly available.

Theoretical investigations into the spectroscopic properties of molecules like this compound typically involve quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods. These calculations can provide valuable insights into the molecule's vibrational modes (correlating to its infrared spectrum), the magnetic shielding of its nuclei (predicting NMR chemical shifts), and its electronic transitions (correlating to its UV-Vis absorption spectrum).

Although no specific predicted data for this compound was found, the general approach for such a study would involve:

Infrared (IR) Spectrum Prediction: Calculation of the molecule's vibrational frequencies. The resulting data would be presented in a table listing the vibrational mode, its calculated frequency (in cm⁻¹), and its predicted intensity. These theoretical spectra are often compared with experimental Fourier-transform infrared (FTIR) spectra for validation.

Nuclear Magnetic Resonance (NMR) Spectrum Prediction: Calculation of the isotropic magnetic shielding constants for the ¹H and ¹³C nuclei. These values are then converted into chemical shifts (in ppm) by referencing them against a standard compound (e.g., tetramethylsilane). The predicted chemical shifts would be tabulated and compared with experimental NMR data.

UV-Vis Spectrum Prediction: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. This information helps in predicting the absorption maxima (λmax) in the ultraviolet-visible spectrum. The results would typically be presented in a table showing the calculated excitation energies (in eV or nm) and the corresponding oscillator strengths.

While experimental spectroscopic data for this compound exists and is used for its characterization following synthesis, the computational prediction and detailed analysis of these spectra remain an area for future research. Such studies would be valuable for a deeper understanding of the molecular structure and properties of this compound.

Advanced Chemical Applications and Derivatization Research

Role as a Chemical Intermediate in Complex Synthesis

The primary role of Hexahydro-1,3,5-trinitroso-1,3,5-triazine as a chemical intermediate is linked to the reactivity of its nitrosamine (B1359907) functional groups. While not widely employed as a common building block, it has been used in studies demonstrating the "umpolung" or reverse polarity reactivity of aliphatic nitrosamines. researchgate.net

In typical organic reactions, the α-carbon atom of an amine is electrophilic. The concept of umpolung reverses this reactivity, transforming the α-carbon into a nucleophilic center capable of forming new carbon-carbon bonds. This is achieved through a multi-step process involving the nitrosamine derivative:

Nitrosation : A secondary amine is converted into its corresponding N-nitrosamine.

Metalation : The nitrosamine is treated with a strong base, such as an organolithium reagent, at low temperatures (e.g., -80°C or below). This deprotonates the α-carbon, creating a stabilized carbanion. ethz.ch

Electrophilic Quench : The resulting nucleophilic α-(nitrosamino) carbanion can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

Denitrosation : The nitroso group is subsequently removed to regenerate the amine functionality, yielding a product that is the result of electrophilic substitution at the α-carbon of the original amine. ethz.ch

This compound, with its three nitrosamine moieties within a cyclic structure, has served as a reagent in elegant studies to demonstrate this unique synthetic transformation. researchgate.net However, beyond this specific application, its broader use as a chemical intermediate in complex synthesis is not extensively documented in the literature.

Explorations in Nitrogen-Rich Compound Synthesis

This compound is a significant member of a series of nitrogen-rich triazine compounds that are intermediates in the anaerobic degradation of RDX. This pathway involves the sequential reduction of the nitro groups on the RDX ring, yielding compounds with increasing numbers of nitroso groups. dtic.milnih.gov

The established degradation sequence is as follows: RDX → MNX → DNX → TNX

| Abbreviation | Full Chemical Name |

|---|---|

| RDX | Hexahydro-1,3,5-trinitro-1,3,5-triazine |

| MNX | Hexahydro-1-nitroso-3,5-dinitro-1,3,5-triazine |

| DNX | Hexahydro-1,3-dinitroso-5-nitro-1,3,5-triazine |

| TNX | This compound |

This series highlights the chemical relationship between these nitrogen-rich heterocycles. However, research has predominantly focused on the formation of TNX as a terminal, stable intermediate in this reductive pathway before the triazine ring fragments. dtic.milnih.gov The potential of TNX as a synthetic precursor or starting material for the deliberate synthesis of other novel, nitrogen-rich compounds is an area that has not been widely explored. Its role is currently better understood in the context of decomposition rather than as a foundational block for constructing more complex nitrogenous structures.

Research into Energetic Material Chemistry (Mechanistic and Theoretical Aspects)

Although primarily known as a biodegradation product, TNX possesses structural similarities to energetic materials, prompting research into its own energetic properties from both mechanistic and theoretical standpoints.

Mechanistic and Experimental Findings

Mechanistic studies have largely centered on the biodegradation pathway of RDX, where TNX is a key metabolite. Under anaerobic conditions, microorganisms sequentially reduce the nitro groups of RDX. nih.govnih.gov Once formed, TNX can be further degraded by certain microbes, such as Clostridium bifermentans, which break the cyclic structure down into smaller, non-cyclic products including methanol (B129727) and formaldehyde (B43269). nih.gov

In terms of its intrinsic energetic properties, preliminary sensitivity tests have been conducted. These studies provide insight into the stability of the compound when subjected to external stimuli such as impact and friction. The results indicate a notable level of insensitivity compared to some classical energetic materials.

| Stimulus | Result | Reference |

|---|---|---|

| Impact Sensitivity | 50% probability of reaction at 25 J | researchgate.net |

| Friction Sensitivity | No reaction observed up to 360 N | researchgate.net |

Furthermore, thermal analysis using Differential Scanning Calorimetry (DSC) has been performed on TNX, which helps to characterize its behavior upon heating, including its decomposition point and energy release profile. researchgate.net

Theoretical and Computational Aspects

The structural and electronic properties of TNX make it a compound of theoretical interest, particularly for comparative studies against its parent compound, RDX. TNX has been utilized in various modeling studies to provide a "structural leverage" against RDX, helping to elucidate the effects of substituting nitro groups with nitroso groups on the triazine ring. researchgate.net

While specific, in-depth computational studies on TNX are not as prevalent as for RDX, the methodologies for such research are well-established. Theoretical investigations on related energetic materials typically employ quantum chemical methods like Density Functional Theory (DFT) to explore various properties. researchgate.net These computational studies can provide valuable data on:

Electronic Structure : Analyzing the distribution of electron density, molecular orbitals (HOMO/LUMO), and electrostatic potential.

Stability and Energetics : Calculating heats of formation, bond dissociation energies, and activation barriers for decomposition pathways.

Redox Properties : Determining ionization potentials and electron affinities, which are relevant to the initiation of decomposition. researchgate.net

Such theoretical analyses are crucial for understanding the fundamental chemistry of energetic compounds and for designing new materials with tailored properties of stability and performance.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Hexahydro-1,3,5-trinitroso-1,3,5-triazine in laboratory settings?

- Method : React hexamethylenetetramine (hexamine) with nitrous acid (HNO₂) in hydrochloric acid (HCl) at pH 1. This reaction substitutes nitroso groups onto the triazine ring.

- Key Parameters : Maintain strict pH control and stoichiometric ratios to avoid side products like RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) .

- Validation : Confirm product purity via high-performance liquid chromatography (HPLC) paired with mass spectrometry (LC/MS) to distinguish from intermediates (e.g., MNX, DNX) .

Q. How can this compound be reliably detected in environmental matrices?

- Extraction : Use acetonitrile (1:1 v/v) for soil or sediment samples to solubilize nitroso derivatives .

- Analysis :

- HPLC-UV/Vis: Baseline separation using C18 columns with acetonitrile/water gradients.

- LC/MS (ESI-): Identify via molecular ion peaks (e.g., m/z 174 for [M-H]⁻) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, protective eyewear, and N95 masks to prevent dermal/ocular exposure and inhalation .

- Ventilation : Use fume hoods for synthesis or extraction steps.

- Decontamination : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to degrade nitroso compounds .

Q. Where is this compound commonly found in environmental systems?

- Primary Sources : Metabolite of RDX biodegradation in anaerobic soils/sediments near military sites .

- Detection : Reported in marine sediments contaminated with unexploded ordnance and groundwater plumes .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound during RDX biodegradation?

- Anaerobic Pathway : RDX undergoes sequential nitro-group reduction via NADPH-dependent nitrate reductase (e.g., from Aspergillus niger), producing MNX → DNX → TNX. TNX forms via three two-electron transfers .

- Contradiction : Some studies report TNX as a terminal metabolite, while others observe its rapid decomposition into formaldehyde (HCHO) and nitrous oxide (N₂O) .

Q. How do analytical challenges impact quantification of this compound in complex mixtures?

- Interference : Co-elution with RDX derivatives (MNX, DNX) necessitates ultra-high-resolution LC (e.g., UHPLC-HRMS Orbitrap) .

- Standardization : Use isotope-labeled internal standards (e.g., ¹⁵N-TNX) to correct matrix effects in soil/water samples .

Q. What is the ecotoxicological significance of this compound in terrestrial ecosystems?

- Toxicity Data :

| Organism | Endpoint | LC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Eisenia fetida (earthworm) | Mortality (14-day) | 28 mg/kg |

Q. How do abiotic interactions influence this compound stability in subsurface environments?

- Fe(II)-Magnetite Systems : Surface-bound Fe(II) reduces TNX to NH₄⁺ and HCHO via adsorbed intermediate radicals. Rates increase with pH (6–8) due to Fe(II) adsorption .

- Competing Anions : Phosphate inhibits reduction, while sulfate/carbonate slow kinetics by displacing Fe(II) .

Q. What discrepancies exist in reported degradation pathways of this compound?

- Contradictory Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.